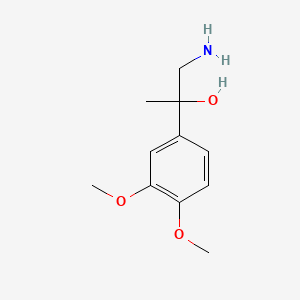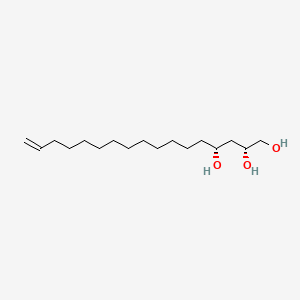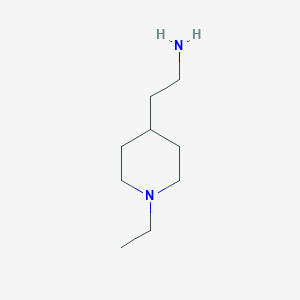
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C11H17NO3 . It has a molecular weight of 211.26 .
Molecular Structure Analysis
The molecular structure of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol consists of an amino group (-NH2) and a 3,4-dimethoxyphenyl group attached to a propan-2-ol backbone . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol has a melting point of 92 °C and a predicted boiling point of 371.3±42.0 °C . Its density is predicted to be 1.118±0.06 g/cm3 . The pKa value, which can give an indication of the compound’s acidity, is predicted to be 11.92±0.50 .Aplicaciones Científicas De Investigación
Pharmacology: Synthesis of Therapeutic Agents
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol: is a valuable intermediate in pharmacology, particularly in the synthesis of therapeutic agents . It is commonly utilized in the creation of antibiotics and anticancer drugs, where its structure serves as a building block for more complex compounds. Its role in the development of chemical degradation substances also highlights its importance in creating treatments that can break down harmful agents within the body.
Organic Synthesis: Protecting Groups
In organic chemistry, protecting groups are essential for controlling the reactivity of molecules, and 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol can act as such a group . By temporarily modifying reactive sites, it allows for selective reactions to occur elsewhere in the molecule, which is crucial for the successful synthesis of complex organic compounds.
Medicinal Chemistry: Drug Controlled Release Systems
This compound plays a significant role in medicinal chemistry, where it is used in the synthesis of polypeptide chains and the preparation of drug controlled release systems . These systems are designed to release drugs at a controlled rate, ensuring consistent therapeutic levels over extended periods, which is vital for chronic conditions requiring steady medication intake.
Biochemistry: Peptide Synthesis
In biochemistry, 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is employed in peptide synthesis . Peptides are short chains of amino acids that are essential for various biological functions. The compound’s structure allows for the formation of peptide bonds, contributing to the synthesis of peptides that can be used for research or therapeutic purposes.
Chemical Engineering: Intermediate for Drug Synthesis
Chemical engineering leverages this compound as an intermediate in the large-scale synthesis of drugs . Its stability and reactivity make it suitable for industrial processes, where it can be transformed into various pharmacologically active agents, aiding in the mass production of medications.
Materials Science: Development of Novel Materials
Lastly, in materials science, 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol could be explored for the development of novel materials . Its organic structure might contribute to the creation of new polymers or coatings with unique properties, such as enhanced durability or controlled biodegradability.
Mecanismo De Acción
Target of Action
It’s structurally similar to bevantolol , a beta-1 adrenoceptor antagonist. Beta-1 adrenoceptors are primarily found in the heart and kidneys and play a crucial role in the regulation of heart rate, contractility, and renin release .
Mode of Action
Based on its structural similarity to bevantolol, it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . Antagonist activity at beta-1 receptors can reduce heart rate and blood pressure .
Result of Action
Based on its potential beta-1 adrenoceptor antagonist activity, it might lead to a decrease in heart rate and blood pressure .
Propiedades
IUPAC Name |
1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(13,7-12)8-4-5-9(14-2)10(6-8)15-3/h4-6,13H,7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXUCFGTQYIDFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=C(C=C1)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617272 |
Source


|
| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204015-28-1 |
Source


|
| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)








![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)


